molecular formula C15H13NO3S2 B2551685 2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid CAS No. 189271-29-2

2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid

Cat. No.: B2551685
CAS No.: 189271-29-2
M. Wt: 319.39
InChI Key: RYYSBQYTDNNEGK-UHFFFAOYSA-N
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Description

2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid is a high-value chemical building block designed for pharmaceutical research and development. This compound features a unique molecular architecture that combines an isoindolinone core, a thiophene methyl group, and a sulfanyl-acetic acid side chain. This structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly for constructing novel compounds with potential biological activity . While direct applications for this specific molecule are an area of active investigation, its structural analogs have demonstrated significant research interest. Compounds with the 3-oxo-2-[(thiophen-2-yl)methyl]-2,3-dihydro-1H-isoindol scaffold have been utilized in the development of substances investigated for disorders of the alimentary tract and respiratory system . The presence of the sulfanylacetic acid moiety in this compound suggests potential for further functionalization, such as forming amide bonds to create prodrugs or more complex molecules, as seen in related research compounds like N-[(4-Methoxyphenyl)methyl] derivatives . Researchers will find this compound particularly useful in medicinal chemistry programs aimed at exploring new modulators of enzymatic activity or as a precursor for library synthesis. For your safety, please consult the Safety Data Sheet prior to use. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-13(18)9-21-15-12-6-2-1-5-11(12)14(19)16(15)8-10-4-3-7-20-10/h1-7,15H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYSBQYTDNNEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(N(C2=O)CC3=CC=CS3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Cascade Cyclization

A rhodium(II)-catalyzed cascade reaction has been employed to synthesize 1H-isoindole derivatives. Using [Rh₂(esp)₂] (esp = α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid) as a catalyst, nitrile-containing precursors undergo cyclization to form the isoindole ring. This method avoids isomerization to aromatic isoindoles, a common side reaction in traditional syntheses. Key steps include:

  • C–H Activation : The rhodium catalyst facilitates C(sp³)–H bond activation in nitriles, enabling cyclization.
  • Ring Contraction : A proton-mediated ring contraction finalizes the 1H-isoindole structure, as demonstrated by DFT calculations.

This route offers high regioselectivity but requires precise temperature control (<60°C) to prevent decomposition.

Introduction of the Thiophen-2-ylmethyl Group

The thiophene moiety is introduced via alkylation or cross-coupling reactions.

Suzuki-Miyaura Coupling

A Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction couples brominated isoindole intermediates with thiophen-2-ylboronic acid. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Dioxane/H₂O (2:1 v/v)
  • Temperature : Reflux (100°C).

This method achieves >80% yield for analogous thiophene-containing compounds.

Direct Alkylation

Alternative protocols alkylate the isoindole nitrogen using 2-(chloromethyl)thiophene. Reaction conditions involve:

  • Base : NaH (1.2 equiv)
  • Solvent : Dry THF
  • Temperature : 0°C to room temperature.

This stepwise approach avoids competing side reactions but requires anhydrous conditions.

Incorporation of the Sulfanyl Acetic Acid Moiety

The sulfanyl acetic acid group is appended via nucleophilic substitution or thiol-ene chemistry.

Thioglycolic Acid Condensation

Reacting a thiol-functionalized isoindole intermediate with thioglycolic acid under acidic conditions yields the target compound. A representative procedure includes:

  • Reactants : Isoindole-thiol (1 equiv), thioglycolic acid (2 equiv)
  • Solvent : Dioxane
  • Conditions : Stirring at room temperature for 12 hours.
  • Workup : Neutralization with Na₂CO₃, extraction with CHCl₃.

This method affords moderate yields (60–70%) and high purity (>95%).

Mercaptoacetylation via Chloroacetic Acid

Alternative pathways employ chloroacetic acid as an electrophile:

  • Reaction : Isoindole-thiol + ClCH₂COOH → Sulfanyl acetic acid derivative
  • Base : Triethylamine (3 equiv)
  • Solvent : Acetonitrile
  • Temperature : 50°C for 6 hours.

This route is less common but avoids handling thioglycolic acid’s unpleasant odor.

Analytical Characterization

Synthesized batches are validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., thiophene protons at δ 6.89–7.40 ppm).
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and thioether (C–S, ~650 cm⁻¹) groups.
  • Mass Spectrometry : Molecular ion peaks align with the theoretical mass (319.4 g/mol).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Rhodium Catalysis 55–65 90 High regioselectivity Costly catalyst
Suzuki Coupling 80–85 95 Scalable Requires brominated precursor
Thioglycolic Acid 60–70 98 Mild conditions Odor issues

Chemical Reactions Analysis

Structural Features and Reactivity Hotspots

The compound contains three key reactive regions (Fig. 1):

  • A : Isoindolinone ring (3-oxo-1H-isoindol-1-yl) with α,β-unsaturated carbonyl system.

  • B : Thiophen-2-ylmethyl substituent at position 2.

  • C : Sulfanylacetic acid side chain at position 1.

Figure 1: Key reactive regions labeled on the molecular structure.
(Generated from PubChem 3D Conformer data )

Base-Promoted β-Elimination

The α,β-unsaturated carbonyl system facilitates β-elimination under basic conditions. For example:

  • Treatment with K₂CO₃ in acetonitrile (50°C, 24 h) could lead to HCl elimination, forming conjugated dienamide derivatives. This mirrors reactivity observed in structurally related isoindolinones during cascade reactions .

Nucleophilic Additions

The electron-deficient carbonyl group may react with:

  • Grignard reagents : Addition to the carbonyl carbon, followed by protonation.

  • Hydrazines : Formation of hydrazones (confirmed by IR bands at 1702 cm⁻¹ in related systems ).

Electrophilic Substitution

The thiophene ring undergoes characteristic reactions:

Reaction TypeReagents/ConditionsExpected ProductCitation Analogy
SulfonationH₂SO₄/SO₃, 0°C5-sulfo-thiophene derivativeThiophene chemistry
HalogenationNBS (for bromination), CCl₄, light5-bromo-thiophene analog
Friedel-Crafts AcylationAcCl, AlCl₃, anhydrous conditions5-acetyl-thiophene substituent

Oxidative Coupling

Under oxidative conditions (e.g., FeCl₃/H₂O₂), the thiophene may dimerize via C–C bond formation at the α-position .

Esterification/Amidation

The

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its antitumor activity . Research has indicated that derivatives of isoindole compounds exhibit marked cytotoxic effects against various human solid tumors, including colon and lung cancers. For instance, studies have shown that compounds with similar structures can inhibit tumor cell lines such as HT29 (colon carcinoma) and PC3 (prostate carcinoma) effectively .

Urease Inhibition

Another notable application is the inhibition of urease, an enzyme linked to various pathological conditions. Compounds similar to 2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic acid have been shown to exhibit significant urease inhibitory activity, making them candidates for treating infections caused by urease-producing bacteria .

Antioxidant Properties

The antioxidant potential of this compound has also been explored. Research indicates that derivatives can scavenge free radicals, which are implicated in oxidative stress-related diseases. This property may contribute to their therapeutic effects in various conditions, including cancer and neurodegenerative diseases .

Study on Antitumor Activity

A pivotal study evaluated the antitumor effects of a related isoindole derivative against human cancer cell lines. The results demonstrated a dose-dependent cytotoxicity, with IC50 values indicating significant potency against colon and lung cancer cells . The study utilized the MTT assay to quantify cell viability post-treatment.

Urease Inhibition Study

In another investigation, a series of thiophene-containing acetamides were synthesized and tested for urease inhibition. The results showed that these compounds not only inhibited urease activity but also demonstrated promising antibacterial properties against urease-positive pathogens . Molecular docking studies further elucidated the binding interactions at the enzyme's active site.

Mechanism of Action

The mechanism of action of 2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets. The thiophene and isoindole moieties can interact with enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoindol-Based Derivatives

  • 2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (CAS 31842-01-0): This compound replaces the thiophen-2-ylmethyl group with a para-substituted phenyl ring and substitutes the sulfanylacetic acid with a propanoic acid chain. Clinical applications include rheumatoid arthritis treatment .
  • [3-(Thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetic acid :
    Unlike the target compound’s thiophen-2-ylmethyl substitution, this derivative features a thiophene carbonyl group conjugated to an indole ring. The carbonyl group introduces electron-withdrawing effects, which could reduce nucleophilicity compared to the methyl-linked thiophene in the target compound. Such structural variations may alter receptor affinity or metabolic pathways .

Sulfanyl Acetic Acid Derivatives

  • 2-{[1-(3-Chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid :
    This compound replaces the isoindol core with an imidazole ring and introduces a chloro-methylphenyl substituent. The imidazole’s basicity and the chlorine atom’s electronegativity may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing or biological targets. However, the absence of the isoindol system could reduce planar stacking interactions .

  • 2-(Thiophen-3-ylmethylsulfanyl)acetic acid (CAS 16401-41-5) :
    Here, the thiophene is linked via a methylene group at the 3-position instead of the 2-position, and the core lacks the isoindol ring. The altered thiophene orientation may affect steric interactions, while the simpler structure could result in lower molecular weight (188.27 g/mol) and improved solubility compared to the target compound .

Functional Group Variations

  • 2-[[2-[(4-Methoxyphenyl)amino]-2-oxo-1-phenylethyl]thio]acetic acid (CAS 339109-08-9): This derivative incorporates a phenylacetamide-thioether linkage instead of the isoindol system. However, the lack of a fused aromatic system may limit π-π stacking interactions critical for protein binding .

Structural and Functional Analysis

Table 1: Key Structural and Physicochemical Comparisons

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Isoindol-1-one Thiophen-2-ylmethyl, sulfanylacetic ~331* Potential H-bond donor/acceptor sites
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid Isoindol-1-one Phenyl, propanoic acid 297.31 Anti-inflammatory activity
[3-(Thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetic acid Indole Thiophen-2-ylcarbonyl 299.35 Electron-withdrawing substituent
2-(Thiophen-3-ylmethylsulfanyl)acetic acid None Thiophen-3-ylmethyl 188.27 High solubility

*Estimated based on analogous structures.

Research Implications and Challenges

  • Hydrogen Bonding and Crystal Packing : The sulfanylacetic acid group in the target compound may form robust hydrogen-bonding networks, as observed in studies using Etter’s graph set analysis . Software like Mercury () could model these interactions.
  • Synthetic Accessibility : The thiophen-2-ylmethyl group’s steric bulk compared to simpler alkyl chains (e.g., methyl in ) may complicate synthesis, necessitating optimized coupling strategies.

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving thiol-containing intermediates. For example, refluxing thiophen-2-ylmethyl-substituted isoindole derivatives with mercaptoacetic acid in acetic acid under controlled temperature (80–100°C) for 3–5 hours is a common approach. Crystallization from DMF/acetic acid mixtures is recommended for purification . Optimization involves adjusting stoichiometry, reaction time, and acid catalysts to improve yields (>70% reported in similar systems) .

Q. How can spectroscopic techniques (NMR, IR, XRD) confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR should show characteristic signals for the thiophene proton environment (δ 6.8–7.5 ppm), isoindole carbonyl (δ ~170 ppm in 13^{13}C NMR), and the sulfanylacetic acid moiety (δ 3.5–4.0 ppm for CH2_2 groups).
  • XRD : Single-crystal X-ray diffraction provides definitive proof of molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding between carbonyl and thiol groups). Mean C–C bond distances of 0.002–0.005 Å and R factors <0.05 ensure accuracy .

Q. What stability assessments are critical for handling this compound in solution?

  • Methodological Answer : Stability is pH-dependent. In aqueous solutions, avoid alkaline conditions (pH >9) to prevent hydrolysis of the sulfanylacetic group. Storage at 4°C in inert solvents (e.g., DMSO) under nitrogen is advised. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can regioselectivity and side reactions be controlled during synthesis?

  • Methodological Answer : Use steric/electronic directing groups on the isoindole ring to guide thiophen-2-ylmethyl substitution. For example, electron-withdrawing groups at the 4-position of isoindole enhance reactivity at the 1-sulfanyl site. Side reactions (e.g., over-oxidation of thiols) are minimized by using reducing agents like TCEP (tris(2-carboxyethyl)phosphine) .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodological Answer : XRD studies reveal π-π stacking between isoindole and thiophene rings (3.5–4.0 Å spacing) and hydrogen bonds between the acetic acid carbonyl and adjacent sulfanyl groups (O···S distance ~3.2 Å). These interactions influence solubility and melting behavior .

Q. What are the applications of metal complexes derived from this compound?

  • Methodological Answer : The sulfanyl and carbonyl groups act as chelating sites for transition metals (e.g., Sn(II), Pd). Tin(II) complexes, for instance, exhibit tetrahedral geometry and catalytic activity in esterification reactions. Synthesize complexes by refluxing the ligand with metal salts (e.g., SnCl2_2) in ethanol, followed by recrystallization .

Q. How can the sulfanylacetic acid moiety be functionalized for targeted drug design?

  • Methodological Answer : The thiol group undergoes alkylation (e.g., with iodoacetamide) or oxidation to sulfonates. Coupling with amines via EDC/HOBt-mediated reactions introduces bioisosteres. Monitor reaction progress by LC-MS to avoid disulfide formation .

Q. What experimental designs are optimal for evaluating biological activity (e.g., antimicrobial)?

  • Methodological Answer : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). Include positive controls (e.g., ciprofloxacin) and assess cell viability via MTT assays in parallel .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Discrepancies in yields (50–80%) across studies may arise from differences in drying methods (vacuum vs. air) or trace metal impurities. Use chelating agents (e.g., EDTA) during synthesis to mitigate metal-catalyzed side reactions .
  • Biological Activity Inconsistencies : Conflicting IC50_{50} values in anticancer assays may stem from cell line-specific uptake mechanisms. Validate results using 3D tumor spheroid models and pharmacokinetic profiling .

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